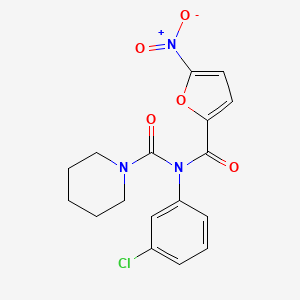

N-(3-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O5/c18-12-5-4-6-13(11-12)20(17(23)19-9-2-1-3-10-19)16(22)14-7-8-15(26-14)21(24)25/h4-8,11H,1-3,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJDJAHQPGOGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structural characteristics, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring, a chlorophenyl group, and a nitrofuran moiety, characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 307.71 g/mol

This structural complexity is significant as it may influence the compound's interaction with biological targets, including enzymes and receptors.

Enzyme Inhibition

This compound is believed to modulate enzyme activity by inhibiting substrate access at active sites. This mechanism is common among compounds with similar structures that have shown anti-mycobacterial properties, suggesting potential therapeutic applications against resistant strains of bacteria.

Antifungal Activity

Research indicates that derivatives of piperidine compounds exhibit antifungal properties, particularly against pathogens like Candida auris. These derivatives can disrupt fungal cell membranes and induce apoptosis, highlighting their potential as novel antifungal agents . The specific activity of this compound against fungal strains remains to be fully elucidated but is a promising area for future research.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Unique Characteristics | Biological Activity |

|---|---|---|---|

| N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide | Similar piperidine and nitrofuran moieties | Different chlorination pattern affecting reactivity | Potential anti-mycobacterial activity |

| 5-Nitrofurfural | Contains a furan ring with a nitro group | Simpler structure; used in food preservation | Antimicrobial properties |

| Piperazine derivatives | Contain piperazine rings | Varying substituents lead to different pharmacological profiles | Diverse therapeutic effects |

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the promising bioactivity of compounds related to this class. For instance:

- Antifungal Efficacy : A study demonstrated that piperidine derivatives could effectively inhibit Candida auris with MIC values ranging from 0.24 to 0.97 μg/mL, showcasing their potential as antifungal agents .

- Anti-cancer Potential : Another investigation found that nitrofuran derivatives exhibited significant anticancer activity against various human cancer cell lines, reinforcing the therapeutic potential of compounds containing nitrofuran moieties .

- Pharmacokinetic Studies : Molecular dynamics simulations have been employed to predict the pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity) of related compounds, which are essential for understanding how modifications can enhance biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Brominated Furan Analogs

Compound : N-(5-bromofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide (CAS: 941958-40-3)

- Key Differences: Substitution of the nitro group (-NO₂) on the furan ring with bromine (-Br). Molecular weight: 411.7 vs. the nitro analog (exact weight unspecified but estimated ~396–400 g/mol).

- The absence of nitro may reduce oxidative reactivity, impacting antimicrobial or redox-dependent activity .

Table 1: Comparison of Furan-Substituted Analogs

| Property | Nitrofuran Analog | Bromofuran Analog |

|---|---|---|

| Molecular Formula | C₁₇H₁₅ClN₃O₅ (estimated) | C₁₇H₁₆BrClN₂O₃ |

| Molecular Weight | ~396–400 g/mol | 411.7 g/mol |

| Key Substituent | -NO₂ (electron-withdrawing) | -Br (lipophilic) |

| Potential Bioactivity | Antimicrobial (inferred) | Unknown (structural analog) |

Pyridazine-Linked Piperidine Carboxamides

Compound : N-(5-chloro-2-methoxyphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide (CAS: 1105216-67-8)

- Key Differences :

- Replacement of the nitrofuran with a pyridazine ring and furan-2-yl group.

- Additional methoxy (-OCH₃) substituent on the phenyl ring.

- Molecular weight: 412.9 g/mol.

- Implications: Pyridazine introduces nitrogen-rich heteroaromaticity, which may enhance hydrogen bonding with biological targets.

Benzofuran-Oxadiazole Derivatives

Compound : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)

- Key Differences :

- Benzofuran-oxadiazole scaffold replaces the piperidine-nitrofuran framework.

- Shared 3-chlorophenyl group.

- Implications :

Dihydrothiophene Carboxamides

Compound: N-(5-Amino-3-(4-chlorophenyl)-4-cyano-2,3-dihydrothiophene-2-carbonyl)piperidine-1-carboxamide (5aw)

- Key Differences: Dihydrothiophene ring instead of nitrofuran. Cyano (-CN) and amino (-NH₂) substituents.

- Implications: The saturated thiophene ring may confer conformational rigidity. Cyano and amino groups could modulate electronic properties or metabolic pathways .

Benzothiazole Acetamide Derivatives

Compounds :

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide

- N-(6-methoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide

- Key Differences :

- Benzothiazole core replaces nitrofuran-piperidine.

- Trifluoromethyl (-CF₃) or methoxy (-OCH₃) substituents on benzothiazole.

- Implications: Benzothiazoles are known for kinase inhibition or anticancer activity. Trifluoromethyl groups enhance metabolic stability and electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.